molecular formula C14H9NO2 B029347 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one CAS No. 67592-40-9

3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Cat. No.: B029347
CAS No.: 67592-40-9
M. Wt: 223.23 g/mol
InChI Key: RFJVOUZINWUTIG-UHFFFAOYSA-N
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Future Directions

The interplay between two HB conformers in “3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one” may find future applications such as the recognition of organic Lewis acid/base in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one typically involves the condensation of 4-pyridinecarboxaldehyde with 2-hydroxy-1-indanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is unique due to the specific positioning of the hydroxyl group and the pyridine ring, which confer distinct chemical reactivity and biological activity. This compound’s structure allows for versatile modifications and applications in various fields of research and industry .

Properties

IUPAC Name

3-hydroxy-2-pyridin-4-ylinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)9-5-7-15-8-6-9/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTDMVMGNNVIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=NC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The production of, for example, 4-(4-pyridylmethyl)-1(2H)-phthalazinone is carried out according to previously known methods by the reaction of phthalic acid anhydride and 4-methylpyridine at about 200° C. and subsequent reaction of the condensation product that is obtained (γ-pyrophthalone) with excess hydrazine at 130° C. (DE AS 1 061 788). Drawbacks of these methods are the low yield (<50%), low product quality and primarily the necessarily very high temperature of the condensation reaction, which makes very difficult an industrial-scale application of the methods.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the synthetic route for producing 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one?

A1: The synthesis involves reacting phthalic anhydride with 4-picoline, using dodecane as the solvent and zinc chloride (ZnCl2) as the catalyst. This reaction is carried out at 190°C for 24 hours, yielding this compound at a 90.6% yield [].

Q2: How is the synthesized this compound characterized?

A2: The structure of the synthesized compound is confirmed through spectroscopic analyses, including 1H Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) [].

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